N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-phenylacetamide
Description
N-((1-(3,4-Dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-phenylacetamide is a synthetic compound featuring a tetrazole core substituted with a 3,4-dimethylphenyl group at the N1 position. The tetrazole ring is linked via a methylene bridge to a 2-phenylacetamide moiety. This structure combines the metabolic stability of the tetrazole ring—a bioisostere for carboxylic acids—with the lipophilic and hydrogen-bonding properties of the arylacetamide group. Tetrazoles are widely utilized in medicinal chemistry due to their resistance to enzymatic degradation and ability to mimic carboxylate groups in receptor interactions .
Properties
IUPAC Name |
N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-13-8-9-16(10-14(13)2)23-17(20-21-22-23)12-19-18(24)11-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,19,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZXYFKCHDQUEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)CC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-phenylacetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 321.4 g/mol
- CAS Number : 920432-56-0
The compound features a tetrazole ring which is known for its diverse biological activities. The incorporation of the phenylacetamide moiety enhances its pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in disease pathways.
- Receptor Modulation : It can bind to specific receptors, potentially modulating their activity and influencing cellular responses.
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which can be beneficial in reducing oxidative stress in cells.
Biological Activity Overview
The compound has been evaluated for various biological activities, including:
- Antimicrobial Activity : Studies indicate that compounds with similar structures possess significant antimicrobial effects against a range of pathogens.
- Anticancer Potential : Research has shown that tetrazole derivatives can exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.
Summary of Research Findings
Case Studies
- Anticancer Study : A recent study investigated the effects of this compound on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 50 µM, indicating its potential as an anticancer agent.
- Antimicrobial Efficacy : In vitro tests demonstrated that the compound exhibited broad-spectrum antimicrobial activity against both bacterial and fungal strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with several classes of tetrazole- and acetamide-containing derivatives. Below is a detailed comparison based on synthesis, spectral data, and pharmacological relevance.
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Key Observations
Tetrazole Substitution :
- The target compound’s 3,4-dimethylphenyl group enhances lipophilicity compared to candesartan’s biphenyl or losartan’s imidazole-methyl-hydroxyl groups. This may influence membrane permeability and receptor-binding kinetics .
- In contrast, compounds like 2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-isopropyl-N-phenylacetamide use sulfur linkers, which could alter metabolic stability or redox properties.
Acetamide Variations :
- The 2-phenylacetamide in the target compound differs from the thiazole- or triazole-linked acetamides in . For example, 9c () incorporates a bromophenyl-thiazole group, likely enhancing halogen bonding interactions in target proteins .
Synthetic Routes :
- The target compound likely employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) for tetrazole formation, similar to triazole synthesis in .
- By contrast, candesartan and losartan () utilize multi-step protocols involving Suzuki coupling for biphenyl-tetrazole assembly .
For instance, the tetrazole C=N stretch (~1,670 cm⁻¹) and aryl C-H stretches (~3,000 cm⁻¹) are consistent across tetrazole derivatives .
Pharmacological Potential
- Antimicrobial/Anticancer Activity : Thiazole-triazole hybrids () demonstrate efficacy against microbial or tumor targets, suggesting the target compound could be screened for similar applications .
Q & A
Q. Table 1: Comparison of Reaction Conditions from Analogous Tetrazole Syntheses
| Step | Solvent | Temp (°C) | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| Tetrazole formation | DMF/H₂O | 80 | HCl | 65–75 | |
| Alkylation | DMSO | 60 | K₂CO₃ | 70–85 | |
| Final coupling | THF | RT | Triethylamine | 60–70 |
Q. Optimization Tips :
- Use anhydrous conditions to minimize side reactions.
- Monitor intermediates via TLC or HPLC to ensure step completion .
Basic: Which analytical techniques are critical for structural characterization?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and purity (e.g., δ 7.2–7.5 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 394.18 g/mol) .
- X-ray Crystallography : Resolves 3D conformation using SHELXL for refinement .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1670 cm⁻¹) .
Basic: What in vitro assays are suitable for initial pharmacological screening?
Answer:
- Cell viability assays : MTT or resazurin-based tests in cancer lines (e.g., IC₅₀ determination) .
- Enzyme inhibition : Fluorogenic assays for kinases or proteases, leveraging the tetrazole’s bioisosteric properties .
- Receptor binding : Radioligand displacement assays for GPCRs (e.g., angiotensin II receptors) .
Q. Table 2: Example Bioactivity Data for Analogous Compounds
| Assay Type | Target | EC₅₀/IC₅₀ (μM) | Reference |
|---|---|---|---|
| Anticancer (HeLa) | Topoisomerase II | 12.3 | |
| Anti-inflammatory | COX-2 | 8.7 |
Advanced: How does the tetrazole ring influence bioavailability and metabolic stability?
Answer:
- Bioisosteric replacement : The tetrazole mimics carboxylic acids, improving membrane permeability and resistance to esterase-mediated hydrolysis .
- Metabolic stability : Assess via liver microsome assays; fluorinated or methylated phenyl groups (e.g., 3,4-dimethylphenyl) reduce CYP450-mediated oxidation .
Q. Methodology :
- Conduct parallel artificial membrane permeability assays (PAMPA) .
- Compare metabolic half-life (t₁/₂) in human hepatocytes vs. analogues .
Advanced: What computational strategies predict target interactions?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger to model binding to targets (e.g., angiotensin receptors) .
- QSAR modeling : Correlate substituent electronegativity (e.g., 3,4-dimethyl vs. difluorophenyl) with activity .
- MD simulations : Assess binding stability over 100 ns trajectories (AMBER/CHARMM force fields) .
Advanced: How to resolve contradictions in biological activity data?
Answer:
- Dose-response validation : Repeat assays with extended concentration ranges (e.g., 0.1–100 μM) .
- Orthogonal assays : Confirm enzyme inhibition via SPR (surface plasmon resonance) if fluorescence assays yield outliers .
- Statistical analysis : Apply ANOVA to compare inter-lab variability .
Advanced: Design strategies for derivatives with improved selectivity?
Answer:
- Substituent modulation : Replace 3,4-dimethylphenyl with electron-withdrawing groups (e.g., -CF₃) to enhance target affinity .
- Linker optimization : Replace methylene with ethylene to reduce steric hindrance .
- Proteome-wide profiling : Use kinome-wide screening to identify off-target effects .
Advanced: Toxicity profiling in preclinical development?
Answer:
- In vitro : Ames test for mutagenicity; hERG assay for cardiotoxicity .
- In vivo : Acute toxicity in rodent models (LD₅₀ determination) .
- ADMET prediction : Use SwissADME or ProTox-II for preliminary risk assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
